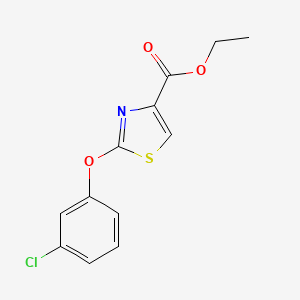![molecular formula C5H8N2O2 B6331015 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole CAS No. 55152-25-5](/img/structure/B6331015.png)
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including this compound, involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The derivatives of oxadiazoles have been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
Oxadiazoles, including this compound, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including this compound, have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Applications De Recherche Scientifique
MMX has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds such as heterocyclic compounds, dyes, and pharmaceuticals. In addition, MMX has been used as a catalyst in organic reactions. It has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.
Mécanisme D'action
Target of Action
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole is a type of 1,2,4-oxadiazole, which is a class of compounds known for their anti-infective properties . These compounds have been synthesized as anti-bacterial, anti-viral, and anti-leishmanial agents . .
Mode of Action
1,2,4-oxadiazoles, in general, are known for their anti-infective properties . They interact with their targets, leading to changes that inhibit the growth or function of the infectious agents .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival or replication of infectious agents.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of infectious agents at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MMX in laboratory experiments is its relatively simple synthesis. It can be synthesized in a few different ways, which makes it easy to obtain. In addition, it has a variety of biochemical and physiological effects, which makes it an attractive target for further research. However, one of the main limitations of using MMX in laboratory experiments is its instability. It is known to degrade quickly when exposed to heat or light, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on MMX. For instance, further research could be done to investigate the biochemical and physiological effects of MMX in more detail. In addition, further research could be done to investigate the mechanism of action of MMX and to develop more efficient methods of synthesizing the compound. Finally, further research could be done to investigate the potential therapeutic applications of MMX.
Méthodes De Synthèse
The synthesis of MMX is relatively simple and can be achieved through a few different methods. The most commonly used method is the reaction of 3-methoxy-5-methyl-1,2,4-oxadiazole with formaldehyde in the presence of an acid catalyst. This method results in a high yield of the desired product. Other methods that have been used to synthesize MMX include the reaction of an alkyl halide with an aqueous solution of sodium hydroxide, the reaction of a primary amine with an aqueous solution of sodium hydroxide, and the reaction of an alkyl halide with an aqueous solution of sodium bicarbonate.
Propriétés
IUPAC Name |
3-(methoxymethyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-6-5(3-8-2)7-9-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCKWRRJOMELND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)